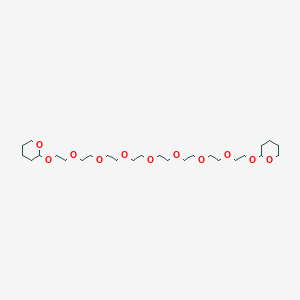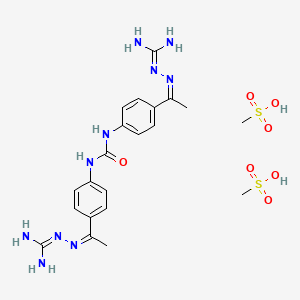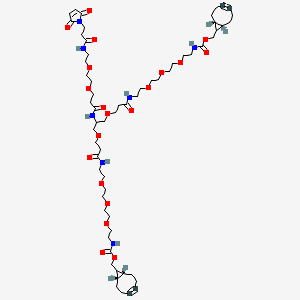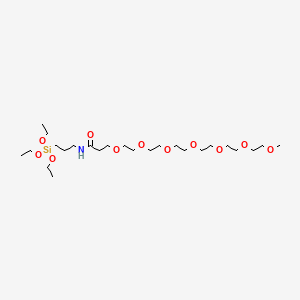
Cy5 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy5 acid, also known as Cyanine5 acid, is a bright, far-red fluorescent dye belonging to the cyanine dye family. Cyanine dyes are synthetic dyes characterized by a conjugated system between two nitrogen atoms, forming part of a nitrogenous heterocyclic system. This compound is widely used in biological labeling due to its intense fluorescence and high water solubility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cy5 acid typically involves the reaction of 1,3-disulfonic acid-6-naphthylhydrazine with methyl isopropyl ketone to generate 1,1,2-trimethyl-benzindole-1,3-disulphonate. This intermediate is then reacted with ethyl iodide and 6-bromocaproic acid to produce N-ethyl-2,3,3-trimethyl-benzindole-5,7-disulphonate and N-(epsilon-carboxy-pentyl)-2,3,3-trimethyl-benzindole-5,7-disulphonate. These products are further reacted with beta-anilino-acraldehyde-anil-hydrochloride to prepare this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves multiple purification steps, including thin-layer chromatography and repeated purification to obtain a pure product .
Analyse Chemischer Reaktionen
Types of Reactions: Cy5 acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered fluorescence properties.
Reduction: Reduction reactions can modify the conjugated system, affecting the dye’s fluorescence.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as sulfonyl chlorides and carboxylic acids are employed under mild conditions.
Major Products:
Oxidation: Oxidized derivatives with different fluorescence properties.
Reduction: Reduced forms with altered conjugation.
Substitution: Substituted derivatives with enhanced solubility and binding affinity.
Wissenschaftliche Forschungsanwendungen
Cy5 acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent tag for studying molecular interactions and reaction mechanisms.
Medicine: Utilized in diagnostic imaging, targeted drug delivery, and tracking disease progression.
Wirkmechanismus
Cy5 acid is compared with other cyanine dyes such as Cy3 acid, Cy5.5 acid, and Cy7 acid. These dyes differ in their spectral properties, with this compound emitting in the far-red region, Cy3 acid in the green region, Cy5.5 acid in the near-infrared region, and Cy7 acid in the infrared region. This compound is unique due to its high extinction coefficient, good quantum yield, and low autofluorescence, making it ideal for applications requiring high sensitivity and specificity .
Vergleich Mit ähnlichen Verbindungen
- Cy3 acid
- Cy5.5 acid
- Cy7 acid
- DyLight DY547
- DyLight DY647
Cy5 acid stands out for its versatility and effectiveness in various scientific applications, making it a valuable tool in research and industry.
Eigenschaften
Molekularformel |
C32H39ClN2O2 |
|---|---|
Molekulargewicht |
519.1 g/mol |
IUPAC-Name |
6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C32H38N2O2.ClH/c1-31(2)24-16-11-13-18-26(24)33(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)34(29)23-15-7-10-22-30(35)36;/h6,8-9,11-14,16-21H,7,10,15,22-23H2,1-5H3;1H |
InChI-Schlüssel |
SHDOHVMHEAVMNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,3S)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11930945.png)
![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930951.png)
![4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B11930966.png)



![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)




![6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide](/img/structure/B11931004.png)
